molecular formula C9H9NO5S B5796791 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one

5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B5796791
M. Wt: 243.24 g/mol
InChI Key: ISHPWNGFVKNMRV-UHFFFAOYSA-N
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Description

5-[(2-Hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one is a benzoxazolone derivative characterized by a sulfonyl group substituted with a hydroxyethyl chain at the 5-position of the benzoxazolone core.

Properties

IUPAC Name

5-(2-hydroxyethylsulfonyl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5S/c11-3-4-16(13,14)6-1-2-8-7(5-6)10-9(12)15-8/h1-2,5,11H,3-4H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHPWNGFVKNMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)CCO)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333538
Record name 5-(2-hydroxyethylsulfonyl)-3H-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

372174-14-6
Record name 5-(2-hydroxyethylsulfonyl)-3H-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with ethylene sulfonyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Sulfonation and Sulfonyl Group Reactivity

The sulfonyl group acts as a strong electron-withdrawing group, enabling nucleophilic substitution and hydrolysis. Key reactions include:

Reaction TypeConditions/ReagentsProducts/OutcomesYieldSource
Sulfonation Chlorosulfonic acid (ClSO₃H), 0–60°CIntroduction of sulfonyl groups at electron-rich positions via electrophilic substitution46–91%
Sulfonyl Hydrolysis Aqueous acidic/alkaline conditionsCleavage of sulfonyl group to yield sulfonic acid derivativesN/A

Key Findings :

  • Sulfonation occurs regioselectively at the 5-position of the benzoxazolone ring under mild conditions (0–60°C) .

  • Hydrolysis of the sulfonyl group is pH-dependent, with faster degradation observed under strongly alkaline conditions (pH > 10) .

Ring-Opening and Rearrangement Reactions

The benzoxazolone ring undergoes cleavage under specific conditions:

Reaction TypeConditions/ReagentsProducts/OutcomesSource
Acidic Hydrolysis HCl/H₂O, refluxCleavage to 2-aminophenol sulfonate derivatives
Microwave-Assisted Rearrangement Ethanol, 110°C, 60 minFormation of (1,3-benzoxazol-2(3H)-ylidene) derivatives

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the oxazolone oxygen, destabilizing the ring and leading to C–O bond cleavage .

  • Microwave irradiation enhances reaction efficiency by promoting rapid heating and reducing side products .

Functionalization via Substitution

The hydroxyethylsulfonyl side chain participates in esterification and alkylation:

Reaction TypeConditions/ReagentsProducts/OutcomesSource
Esterification Acetic anhydride, pyridineAcetylated sulfonate ester derivatives
Alkylation Alkyl halides, K₂CO₃, DMFEther-linked derivatives with enhanced lipophilicity

Applications :

  • Ester derivatives show improved metabolic stability in pharmacokinetic studies.

  • Alkylation modifies solubility for targeted drug delivery systems .

Oxidation and Reduction

The benzoxazolone core is resistant to redox reactions, but the sulfonyl group influences stability:

Reaction TypeConditions/ReagentsOutcomesSource
Oxidation H₂O₂, Fe³⁺ catalystLimited reactivity; sulfonate remains intact
Reduction NaBH₄, MeOHNo reduction observed under standard conditions

Stability Notes :

  • The sulfonyl group stabilizes the aromatic system against oxidative degradation .

Polymerization and Crosslinking

Industrial applications leverage its sulfonate group for material synthesis:

Reaction TypeConditions/ReagentsProducts/OutcomesSource
Radical Polymerization AIBN initiator, 70°CSulfonated polybenzoxazole copolymers
Crosslinking Epichlorohydrin, NaOHWater-resistant hydrogels

Performance Data :

  • Copolymers exhibit high thermal stability (decomposition >300°C) and ion-exchange capacity .

Environmental Degradation

The compound undergoes photolytic and microbial breakdown:

Degradation PathwayConditionsHalf-LifeByproductsSource
Photolysis UV light (254 nm), aqueous solution12–24 hoursSulfonic acid fragments
Biodegradation Soil microbiota, aerobic conditions7–14 daysCO₂, H₂O, NH₃

Ecotoxicity :

  • Low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) but persistent in aquatic systems .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. The sulfonyl group in 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one enhances its interaction with microbial enzymes, potentially leading to the development of new antimicrobial agents. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively .

Anticancer Potential

Benzoxazole derivatives are being investigated for their anticancer properties. The compound's ability to interfere with cellular processes makes it a candidate for further studies in cancer therapy. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Role in Drug Design

The unique structure of this compound serves as a scaffold for designing new drugs. Its functional groups allow for modifications that can enhance efficacy and selectivity against specific biological targets. Researchers are exploring its potential in designing inhibitors for various enzymes involved in disease pathways .

Polymer Chemistry

The compound's sulfonyl group can be utilized in polymer synthesis to create materials with improved thermal stability and mechanical properties. These polymers can find applications in coatings, adhesives, and composites where enhanced performance is required .

Sensor Technology

Due to its electronic properties, this compound can be incorporated into sensor devices for detecting environmental pollutants or biological markers. The compound's ability to undergo changes in conductivity or fluorescence upon interaction with target analytes makes it suitable for sensor applications .

Spectroscopic Studies

The compound is often used as a standard in spectroscopic analyses due to its well-defined spectral characteristics. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to study its interactions with other compounds or materials .

Chromatography

In analytical chemistry, this compound serves as a reference compound for High Performance Liquid Chromatography (HPLC). Its distinct retention time allows for the identification and quantification of similar compounds in complex mixtures .

Case Studies

StudyObjectiveFindings
Antimicrobial EfficacyEvaluate antimicrobial properties against Gram-positive and Gram-negative bacteriaShowed significant inhibition of bacterial growth compared to control groups .
Anticancer ActivityInvestigate the effect on cancer cell linesInduced apoptosis through ROS generation; promising results for further development .
Polymer SynthesisDevelop new polymer materials using the compoundResulted in materials with enhanced mechanical properties suitable for industrial applications .

Mechanism of Action

The mechanism of action of 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The hydroxyethyl sulfonyl group can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The benzoxazole ring provides a stable scaffold that can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Key Observations :

  • The hydroxyethylsulfonyl group in the target compound likely improves water solubility compared to methylsulfonyl or chloro analogs, making it more suitable for oral or injectable formulations .
  • Chloro and thiazolyl derivatives exhibit stronger antimicrobial activity, suggesting that bulkier or electronegative groups may enhance target binding .

Antimicrobial Activity

  • 5-Chloro and 6-Thiazolyl Derivatives: Exhibit potent activity against Micrococcus luteus and Pseudomonas aeruginosa via quorum sensing inhibition (QSIS assay) .

Cytotoxic Activity

  • Cyclic Amine-Substituted Benzoxazolones : Compounds such as 3-[3-(piperidinyl)propyl]-1,3-benzoxazol-2(3H)-one demonstrate selective cytotoxicity against human cancer cell lines (e.g., K562 leukemia) with IC₅₀ values <10 μM .

Enzyme Interactions

  • 5-Substituted Acyclonucleosides : Pyrimidine analogs with penciclovir-like side chains act as substrates for HSV-1 thymidine kinase, highlighting the role of side-chain flexibility in enzyme recognition .

Target Compound Hypothesis: The hydroxyethylsulfonyl group may enable unique interactions with bacterial membranes or enzymes, but its bioactivity remains untested.

Biological Activity

5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one, also known as 6-(2-hydroxyethanesulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

  • IUPAC Name : 6-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one
  • Molecular Formula : C9H9NO5S
  • Molecular Weight : 243.24 g/mol
  • CAS Number : 5031-74-3

Synthesis

The synthesis of this compound typically involves the reaction of benzoxazole derivatives with sulfonylating agents under controlled conditions. This process allows for the introduction of the hydroxyethyl sulfonyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds related to benzoxazole derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound possesses activity against various bacterial strains:

Microorganism Activity MIC (µg/mL)
Enterococcus faeciumInhibition observed17 - 20
Candida albicansLess potent than fluconazole>250

These findings suggest that while the compound shows promise against certain Gram-positive bacteria, its efficacy against fungi like Candida albicans may be limited compared to established antifungal agents .

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated using various in vitro models. Toxicity assays on Daphnia magna and other cell lines indicate that while it exhibits antimicrobial properties, caution is warranted due to potential cytotoxic effects at higher concentrations .

The biological activity of benzoxazole derivatives is often attributed to their ability to interact with cellular targets, disrupting essential processes such as protein synthesis or cell wall integrity. For instance, the presence of the sulfonyl group enhances the compound's ability to penetrate bacterial membranes .

Case Study 1: Antibacterial Efficacy

In a study evaluating a series of benzoxazole derivatives, researchers found that modifications in the sulfonyl group significantly influenced antibacterial activity. The compound exhibited a growth inhibition zone of up to 20 mm against Enterococcus faecium, suggesting that structural variations can enhance efficacy .

Case Study 2: Antifungal Activity Assessment

A comparative study involving various benzoxazole derivatives indicated that while some compounds showed significant antifungal activity against Candida albicans, this compound was less effective than fluconazole. This highlights the need for further optimization to improve antifungal properties .

Q & A

Q. What are the common synthetic routes for preparing 5-substituted 1,3-benzoxazol-2(3H)-one derivatives, and how are intermediates characterized?

Synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

  • Azide introduction : Sodium azide and carbon disulfide react with precursors like 5-chloro-1,3-benzoxazol-2(3H)-one in dimethylformamide (DMF) at room temperature to yield azido intermediates .
  • Benzylation : Refluxing with benzyl chloride in acetonitrile introduces benzyl groups at the N3 position .
  • Click chemistry : Azide intermediates react with alkynes via copper-catalyzed azide-alkyne cycloaddition to form triazole derivatives .
    Characterization methods include TLC (hexane:ethyl acetate mobile phases), UV-Vis spectroscopy, IR (confirming functional groups like sulfonyl or azide), and NMR for structural elucidation .

Q. How is crystallographic data utilized to confirm the molecular structure of benzoxazolone derivatives?

X-ray diffraction with programs like SHELX (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For example:

  • Data collection at high resolution (e.g., <1.0 Å) minimizes errors in electron density maps.
  • ORTEP-3 or WinGX visualize thermal ellipsoids and hydrogen bonding networks .

Q. What standard assays are used to evaluate antimicrobial activity of benzoxazolone derivatives?

  • Broth microdilution : Determines minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Micrococcus luteus) and fungi .
  • Agar diffusion : Zones of inhibition are measured for preliminary screening .
  • Controls include reference antibiotics (e.g., ampicillin) and solvent-only blanks .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of benzoxazolone derivatives with enhanced bioactivity?

  • Substituent effects : Electron-withdrawing groups (e.g., sulfonyl) at the 5-position enhance antimicrobial activity by increasing electrophilicity .
  • Heterocyclic appendages : Triazole or thiazole rings improve lipophilicity and target binding, as seen in derivatives with MICs ≤31.25 µg/mL .
  • Validation : Molecular docking (e.g., AutoDock Vina) predicts interactions with bacterial enzymes like dihydrofolate reductase .

Q. How should researchers address contradictions in biological activity data across studies?

  • Controlled variables : Standardize assay conditions (e.g., inoculum size, growth medium) to minimize variability .
  • Statistical analysis : Use ANOVA or Tukey’s test to compare replicates and identify outliers.
  • Mechanistic studies : Employ time-kill assays or transcriptomics to confirm target engagement .

Q. What methodologies optimize the purification of sulfonyl-substituted benzoxazolones?

  • Recrystallization : Ethanol or ethyl acetate removes unreacted starting materials and byproducts .
  • Column chromatography : Silica gel (hexane:ethyl acetate gradients) resolves isomers or closely related derivatives .
  • HPLC-MS : Monitors purity (>95%) and identifies trace impurities via high-resolution mass spectra .

Q. How can computational tools enhance the development of benzoxazolone-based enzyme inhibitors?

  • Pharmacophore modeling : Identifies critical hydrogen bond acceptors (e.g., sulfonyl oxygen) for cholinesterase inhibition in Alzheimer’s research .
  • Molecular dynamics : Simulates binding stability (e.g., RMSD <2.0 Å over 100 ns) to acetylcholinesterase active sites .
  • ADMET prediction : SwissADME assesses bioavailability and blood-brain barrier penetration .

Q. What strategies mitigate cytotoxicity in benzoxazolone derivatives while retaining efficacy?

  • Selective functionalization : Hydroxyethyl sulfonyl groups improve solubility and reduce nonspecific membrane disruption .
  • In vitro toxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) establish selectivity indices (IC50/MIC ratio >10) .
  • Prodrug approaches : Mask polar groups (e.g., as esters) to enhance target-specific activation .

Q. How can green chemistry principles be applied to benzoxazolone synthesis?

  • Solvent-free reactions : Mechanochemical grinding (e.g., with NaBH4) reduces waste in reductive amination steps .
  • Catalytic systems : Copper nanoparticles (<50 nm) improve azide-alkyne cycloaddition yields while minimizing metal leaching .
  • Microwave-assisted synthesis : Accelerates reaction times (e.g., from 6 h to 30 min) and improves energy efficiency .

Q. What advanced techniques elucidate the mechanism of action for benzoxazolone antifungals?

  • Proteomics : 2D gel electrophoresis identifies upregulated stress-response proteins (e.g., HSP90) in treated fungal cells .
  • Metabolic profiling : LC-MS detects disrupted ergosterol biosynthesis in Candida albicans .
  • Fluorescence microscopy : Calcofluor white staining visualizes cell wall integrity changes .

Notes

  • Contradictions : and report varying MICs due to substituent positioning; confirm via dose-response assays.

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